6-methyl-2-(pyridin-3-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Overview
Description
6-methyl-2-(pyridin-3-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(pyridin-3-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable nitrile under acidic conditions to form the triazoloquinazoline core . The reaction conditions often include the use of catalysts such as CuBr/1,10-phenanthroline or oxidizers like NaOCl .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of environmentally friendly oxidizers and catalysts is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-(pyridin-3-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one undergoes various chemical reactions, including:
Oxidation: Using oxidizers like NaOCl or MnO2.
Reduction: Typically involves reducing agents such as NaBH4.
Substitution: Commonly involves nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: NaOCl, MnO2, PIFA (PhI(OCOCF3)2).
Reduction: NaBH4, LiAlH4.
Substitution: Halides, bases like NaOH or KOH.
Major Products
The major products formed from these reactions include various substituted triazoloquinazolines, which can be further functionalized for specific applications .
Scientific Research Applications
6-methyl-2-(pyridin-3-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anti-cancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of light-emitting materials for OLED devices.
Mechanism of Action
The mechanism of action of 6-methyl-2-(pyridin-3-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor, binding to the active site of the enzyme and preventing its activity. This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-methyl-2-(pyridin-3-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is unique due to its specific triazoloquinazoline core, which imparts distinct pharmacological properties. Its ability to inhibit specific kinases with high potency makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-methyl-2-pyridin-3-yl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c1-9-5-12-11(13(21)6-9)8-20-15(17-12)18-14(19-20)10-3-2-4-16-7-10/h2-4,7-9H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIVDJUAKPYEBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC3=NC(=NN3C=C2C(=O)C1)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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